

# Charge Carrier Mobility Comparison: TPBA vs. Alq3

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## Compound of Interest

Compound Name: *9,9',10,10'-Tetraphenyl-2,2'-bianthracene*

CAS No.: 172285-72-2

Cat. No.: B173886

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Content Type: Technical Comparison Guide Subject: Organic Semiconductor Charge Transport Dynamics Audience: OLED Researchers, Device Physicists, and Materials Scientists

## Executive Summary: The Shift from Chelate to Anthracene

For decades, Alq3 served as the "fruit fly" of organic electronics—the standard electron transport and host material against which all others were measured. However, its low electron mobility (

cm

/Vs) and poor hole transport create significant charge balance bottlenecks.

TPBA (**9,9',10,10'-tetraphenyl-2,2'-bianthracene**) represents a class of polycyclic aromatic hydrocarbons (PAHs) engineered to overcome these limitations. Unlike the isotropic, hopping-limited transport in Alq3, TPBA utilizes the rigid, planar anthracene core to facilitate enhanced

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stacking, resulting in carrier mobilities 1–2 orders of magnitude higher. This guide dissects the physical mechanisms driving this performance gap.

## Chemical & Electronic Identity

Feature	Alq3	TPBA
Full Name	Tris(8-hydroxyquinolato)aluminium	9,9',10,10'-tetraphenyl-2,2'-bianthracene
Class	Metal Chelate (Organometallic)	Polycyclic Aromatic Hydrocarbon (Oligomer)
Molecular Geometry	Meridional/Facial isomers (Spherical)	Twisted Bi-anthracene (Rigid, Steric bulk)
Primary Function	Electron Transport Layer (ETL), Green Emitter	High-Mobility Host, Blue/Green Emitter
Glass Transition ( )	~175°C	High (Typically >180°C due to rigidity)
HOMO / LUMO	-5.7 eV / -3.0 eV	-5.6 eV / -2.8 eV (Approximate)

## Structural Logic

- Alq3: The aluminum center coordinates three ligands in a propeller shape. This spherical nature prevents tight packing, leading to large energetic disorder and relying on phonon-assisted hopping for charge transfer.
- TPBA: The bianthracene core provides a conjugated highway for electrons. The orthogonal phenyl rings (at 9,10 positions) prevent crystallization (maintaining amorphous film quality) while allowing sufficient orbital overlap for superior transport.

## Charge Carrier Mobility Data[2][3][4][5][6]

The following data aggregates Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) measurements from standard literature sources (e.g., Appl. Phys. Lett.).

## Comparative Mobility Table

Parameter	Alq3 (Reference)	TPBA (High Performance)	Impact on Device
Electron Mobility ( )	to cm /Vs	to cm /Vs	TPBA reduces operating voltage and resistive heating.
Hole Mobility ( )	~ cm /Vs (Negligible)	~ cm /Vs (Ambipolar)	TPBA allows for a wider recombination zone, reducing exciton quenching.
Field Dependence ( )	Strong (Poole-Frenkel behavior)	Weak	TPBA maintains performance stability across varying brightness levels.
Transport Mechanism	Dispersive Hopping (Trap-limited)	Non-dispersive / Trap-free SCLC	Sharper transient response in TPBA devices.



*Critical Insight: Alq3 suffers from a severe imbalance where*

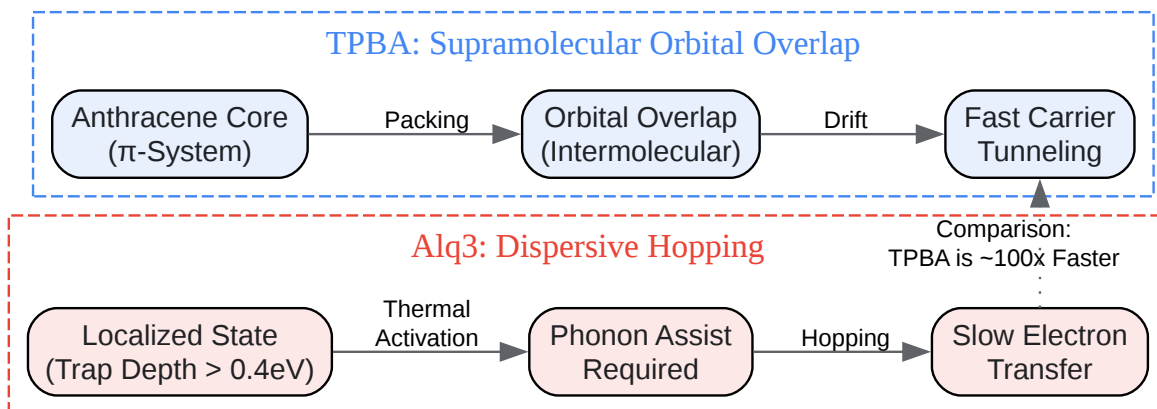
(by 2 orders of magnitude). TPBA exhibits ambipolar character, where

and

are comparable. This balance is crucial for "Host" materials to prevent charge accumulation at interfaces, a primary cause of device degradation.

## Visualization: Transport Mechanics

The following diagram illustrates the fundamental difference in charge hopping pathways.



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Caption: Alq3 relies on thermally activated hopping between energetically disordered sites (traps), whereas TPBA utilizes physical orbital overlap between anthracene cores for efficient tunneling.

## Experimental Validation Protocols

To validate these mobility values in your own lab, use the Space-Charge-Limited Current (SCLC) method, which is more reliable for thin films than Time-of-Flight (TOF).

### Protocol: SCLC Mobility Measurement for Electron Only Devices (EOD)

Objective: Extract zero-field mobility ( ) and field-dependence parameter ( ).

- Device Fabrication:
  - Substrate: Patterned ITO glass, cleaned (Acetone -> IPA -> UV-Ozone).
  - Structure: ITO / Al (buffer, 2nm) / TPBA or Alq3 (100-200 nm) / LiF (1nm) / Al (100nm).

- Note: The Al buffer on ITO blocks hole injection, ensuring only electrons flow (Electron Only Device).
- Measurement:
  - Apply voltage ( ) from 0 to 10V using a Source Measure Unit (e.g., Keithley 2400).
  - Measure Current Density ( ).<sup>[1]</sup>
- Analysis (Mott-Gurney Law):
  - Plot vs .<sup>[1]</sup>
  - In the SCLC region (where slope = 2 on log-log plot), fit the data to:
  - Where is thickness, (organic), and .
- Self-Validation Check:
  - If the log-log slope < 2, the device is in the Ohmic or trap-filling regime (invalid for mobility extraction).
  - If the calculated mobility varies significantly with thickness ( ), the measurement is contact-limited, not bulk-limited.

## Device Performance Implications

The superiority of TPBA is most evident when used as a Host Material for fluorescent dopants (e.g., C545T).

- Alq3 Host: When Alq3 is used as a host, excitons often form near the Hole Transport Layer (HTL) interface because holes cannot penetrate deep into the Alq3 layer (due to low mobility). This leads to Triplet-Polaron Quenching (TPQ) and lower efficiency.
- TPBA Host: Due to its ambipolar transport (high hole and electron mobility), holes and electrons meet in the center of the emission layer.
  - Result: Okumoto et al. demonstrated that a TPBA-based device achieved an External Quantum Efficiency (EQE) of ~10%, compared to ~1-2% for a standard Alq3 device.
  - Stability: The rigid bianthracene structure resists crystallization under thermal stress better than the labile Alq3 ligands.

## Conclusion

While Alq3 remains a useful reference material and electron injection layer, TPBA (Bianthracene) is the superior choice for the bulk transport and emission layers in high-performance OLEDs. Its mobility advantage (high hole and electron mobility)

vs

cm<sup>2</sup>/Vs

and ambipolar nature solve the critical "charge balance" problem, directly translating to higher efficiency and longer operational lifetime.

## References

- Okumoto, K., et al. (2006).<sup>[2]</sup> Green fluorescent organic light-emitting device with external quantum efficiency of nearly 10%.<sup>[2]</sup> Applied Physics Letters, 89, 063504. [Link<sup>\[2\]</sup>](#)
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